molecular formula C12H23NO3 B156544 ethyl 4-(dipropylamino)-4-oxobutanoate CAS No. 10143-31-4

ethyl 4-(dipropylamino)-4-oxobutanoate

Cat. No.: B156544
CAS No.: 10143-31-4
M. Wt: 229.32 g/mol
InChI Key: RKOVACICPIRRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(dipropylamino)-4-oxobutanoate, also known by its IUPAC name ethyl 3-(dipropylcarbamoyl)propanoate, is an organic compound with the molecular formula C12H23NO3. This compound is characterized by its ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinamic acid, N,N-dipropyl-, ethyl ester typically involves the esterification of succinic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of succinic anhydride with N,N-dipropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of succinamic acid, N,N-dipropyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(dipropylamino)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of succinamic acid, N,N-dipropyl-, ethyl ester involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Succinamic acid, N,N-dimethyl-, ethyl ester: Similar structure but with dimethyl groups instead of dipropyl.

    Succinamic acid, N,N-diethyl-, ethyl ester: Similar structure but with diethyl groups instead of dipropyl.

    Succinamic acid, N,N-dipropyl-, methyl ester: Similar structure but with a methyl ester group instead of ethyl.

Uniqueness

ethyl 4-(dipropylamino)-4-oxobutanoate is unique due to its specific combination of dipropyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

10143-31-4

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 4-(dipropylamino)-4-oxobutanoate

InChI

InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3

InChI Key

RKOVACICPIRRED-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)CCC(=O)OCC

Canonical SMILES

CCCN(CCC)C(=O)CCC(=O)OCC

10143-31-4

Synonyms

N,N-Dipropylsuccinamidic acid ethyl ester

Origin of Product

United States

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